molecular formula C15H11BrCl2O3 B14809104 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate

4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate

Cat. No.: B14809104
M. Wt: 390.1 g/mol
InChI Key: NAOUMBTUURZIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate: is an organic compound with the molecular formula C15H11BrCl2O3 and a molecular weight of 390.06 g/mol . This compound is a derivative of phenoxyacetic acid and is characterized by the presence of bromine, methyl, and dichlorophenoxy groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 4-bromo-2-methylphenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include alcohols and dehalogenated compounds.

Scientific Research Applications

4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present. The exact mechanism of action may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenyl (2,4-dichlorophenoxy)acetate
  • 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)propionate
  • 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)butyrate

Comparison: 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate is unique due to its specific combination of bromine, methyl, and dichlorophenoxy groups. This combination imparts distinct chemical properties, such as reactivity and stability, which may differ from other similar compounds. The presence of the bromine atom, in particular, can influence the compound’s reactivity in substitution and reduction reactions .

Properties

Molecular Formula

C15H11BrCl2O3

Molecular Weight

390.1 g/mol

IUPAC Name

(4-bromo-2-methylphenyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C15H11BrCl2O3/c1-9-6-10(16)2-4-13(9)21-15(19)8-20-14-5-3-11(17)7-12(14)18/h2-7H,8H2,1H3

InChI Key

NAOUMBTUURZIAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.